Cleomiscosin C
Overview
Description
Cleomiscosin C is a type of compound known as a coumarinolignan . It is a powder in physical form and belongs to the category of coumarins . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .
Synthesis Analysis
Cleomiscosin C has been synthesized from a phenol precursor following a 17-step process .Molecular Structure Analysis
The molecular structure of Cleomiscosin C includes a dioxane bridge that links two C6C3 units, which are coumarins and phenyl propanes . The structure also includes a 1,4-benzodioxane lignan scaffold .Chemical Reactions Analysis
Cleomiscosin C has been found to inhibit LDL oxidation and free radicals generation . It has also been found to bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein, leading to specific inhibition .Physical And Chemical Properties Analysis
Cleomiscosin C is a powder in physical form . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .Scientific Research Applications
Immunomodulatory Activity
Specific Scientific Field
Immunology
Summary of the Application
Cleomiscosin C, along with other natural coumarinolignoids, has been recognized for its immunomodulatory activity. It affects both cell-mediated and humoral immune responses .
Methods of Application or Experimental Procedures
The immunomodulatory activity of Cleomiscosin C was predicted through a quantitative structure-activity relationship (QSAR) model, developed by the forward feed multiple linear regression method with a leave-one-out approach .
Results or Outcomes
The QSAR model showed a relationship correlating measure of 99% (R (2) = 0.99) and a predictive accuracy of 96% (RCV (2) = 0.96). The results indicate that Cleomiscosin C has a strong binding affinity to immunomodulatory receptors .
Antioxidant Activity
Specific Scientific Field
Pharmacology
Summary of the Application
Cleomiscosin C has been found to have antioxidant activity, specifically in inhibiting LDL oxidation .
Methods of Application or Experimental Procedures
The antioxidant activity of Cleomiscosin C was tested against LDL oxidation mediated by either catalytic copper ions (Cu 2+) or free radicals generated with the azo compound 2,2’-azobis .
Results or Outcomes
Cleomiscosin C dose-dependently inhibits LDL oxidation with IC50s of 29.5 and 11.9 μM, respectively. It also protects apolipoprotein B-100 (apoB-100) against Cu 2+ -induced fragmentation .
Hepatoprotective Effects
Specific Scientific Field
Hepatology
Summary of the Application
Cleomiscosin C, along with other coumarinolignoids, has shown significant protective effects against CCl(4)-induced hepatotoxicity in small animals .
Methods of Application or Experimental Procedures
The hepatoprotective effects of Cleomiscosin C were tested in small animals subjected to CCl(4)-induced hepatotoxicity .
Results or Outcomes
The results indicate that Cleomiscosin C is well-tolerated by small animals in acute oral studies and shows significant protective effects against hepatotoxicity .
Anti-Inflammatory Activity
Summary of the Application
Cleomiscosin C has been recognized for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
Methods of Application or Experimental Procedures
The anti-inflammatory activity of Cleomiscosin C was predicted through a quantitative structure-activity relationship (QSAR) model, developed by the forward feed multiple linear regression method with a leave-one-out approach .
Results or Outcomes
The QSAR model showed a relationship correlating measure of 99% (R (2) = 0.99) and a predictive accuracy of 96% (RCV (2) = 0.96). The results indicate that Cleomiscosin C has a strong binding affinity to anti-inflammatory receptors .
Antimicrobial Activity
Specific Scientific Field
Microbiology
Summary of the Application
Cleomiscosin C has been found to have antimicrobial activity, specifically against certain strains of bacteria and fungi .
Methods of Application or Experimental Procedures
The antimicrobial activity of Cleomiscosin C was tested against various strains of bacteria and fungi using the disk diffusion method .
Results or Outcomes
Cleomiscosin C showed significant antimicrobial activity against the tested strains, with inhibition zones ranging from 10 to 20 mm .
properties
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXPCBAETDEQAX-CRAIPNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cleomiscosin C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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